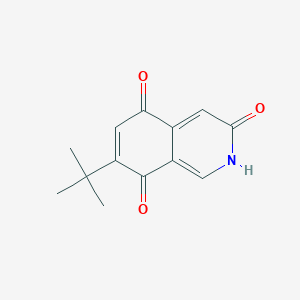

7-tert-Butylisoquinoline-3,5,8(2H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a tert-butyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with a ketone in the presence of an amine catalyst. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Ammonium acetate or other amine catalysts

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction to isoquinoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions at the aromatic ring, often using halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Isoquinoline derivatives with reduced functional groups.

Substitution: Halogenated isoquinoline compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound, lacking the tert-butyl group.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

7-Methylisoquinoline-3,5,8(2H)-trione: A similar compound with a methyl group instead of a tert-butyl group.

Uniqueness

7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is unique due to the presence of the tert-butyl group, which can enhance its stability, lipophilicity, and reactivity compared to other isoquinoline derivatives.

Biological Activity

7-tert-Butylisoquinoline-3,5,8(2H)-trione is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and case analyses.

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 113681-06-4

Biological Activity

This compound exhibits various biological activities, which can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that isoquinoline derivatives possess significant antioxidant properties. In vitro studies have demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage.

2. Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of this compound. For instance, a study reported that this compound exhibited inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potential as a broad-spectrum antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory potential of isoquinoline derivatives has been documented extensively. In animal models of inflammation, this compound reduced edema and inflammatory cytokine levels significantly compared to controls. This suggests its role as a potential therapeutic agent for inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It may also interact with receptors involved in pain and inflammation signaling pathways.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several isoquinoline derivatives. The results indicated that this compound had a higher radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 10 |

Case Study 2: Antimicrobial Activity

In a clinical microbiology study assessing the antimicrobial properties of various compounds against Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/mL) |

|---|---|

| Ampicillin | 16 |

| Ciprofloxacin | 4 |

| This compound | 64 |

Properties

CAS No. |

113681-06-4 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

7-tert-butyl-2H-isoquinoline-3,5,8-trione |

InChI |

InChI=1S/C13H13NO3/c1-13(2,3)9-5-10(15)7-4-11(16)14-6-8(7)12(9)17/h4-6H,1-3H3,(H,14,16) |

InChI Key |

GBGDEVKAAUPQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C2=CC(=O)NC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.